

Difference between simazine free base and simazine hydrochloride solubility

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Compound of Interest

Compound Name: *Simazine hydrochloride*

CAS No.: 15386-48-8

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Technical Guide: Simazine Free Base vs. Hydrochloride Solubility Profiling

Executive Summary

In drug development and agrochemical formulation, salt selection is a standard strategy to enhance the aqueous solubility of weak bases. However, Simazine (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine) presents a unique challenge due to its extremely low basicity (pKa ~1.7).

[1]

While the Free Base is chemically stable but poorly soluble (~5 mg/L), the Hydrochloride (HCl) species—formed only under highly acidic conditions—offers theoretically higher solubility but introduces a catastrophic stability risk: acid-catalyzed hydrolysis.[1] Unlike typical pharmaceutical salts (e.g., hydrochlorides of basic amines), Simazine HCl is not a stable, isolable solid suitable for formulation.[1] This guide analyzes the thermodynamic and kinetic barriers that define this solubility disparity.

Physicochemical Fundamentals

Molecular Structure and Ionization

The core difference lies in the protonation state of the triazine ring. Simazine is a very weak base.^[1] To form a cationic species (the salt), the environmental pH must be driven significantly below its pKa.

Feature	Simazine Free Base	Simazine Hydrochloride (Protonated)
State	Neutral, Crystalline Solid	Cationic Species (In-situ / Transient)
pKa	1.62 – 1.70	N/A (Conjugate Acid)
LogP	~2.18 (Lipophilic)	< 0 (Hydrophilic)
Dominant pH	pH > 2.0	pH < 1.0
Solubility Driver	Crystal Lattice Energy (High)	Solvation Enthalpy (Ion-Dipole)

The "Salt Trap" Mechanism

For most drugs (pKa > 4), forming an HCl salt is trivial.^[1] For Simazine, the pKa of 1.7 implies that at pH 2.0 (stomach acid), it remains ~66% uncharged.^[1] To achieve >99% ionization (maximum solubility), the pH must be < -0.3 (concentrated acid).^[1]

- Free Base: High lattice energy limits water solubility.^[1]
- HCl Form: Requires such high acidity to exist that it triggers nucleophilic attack by water on the C-Cl bond, leading to degradation.^[1]

Solubility & Stability Data Analysis

Comparative Solubility Profile

The following data consolidates solubility across different media. Note the dramatic increase in acidic solvents, which represents the "protonated" solubility potential.

Table 1: Solubility of Simazine in Various Media (25°C)

Solvent / Medium	Solubility (mg/L)	State of Molecule	Notes
Water (pH 7)	5.0	Neutral	Rate-limited by crystal lattice energy.[1]
Water (pH 5)	~10 - 15	Neutral	Negligible protonation. [1]
0.1 N HCl (pH 1)	> 1,000*	Partial Cation	Rapidly degrades.[1] High solubility due to ionization.[1]
Methanol	400	Neutral	Solvation by polar organic solvent.[1]
Chloroform	900	Neutral	High affinity for chlorinated solvents. [1]
Pentane	~3	Neutral	Poor solubility in non-polar alkanes.[1]

*Estimated based on triazine behavior in strong acid; precise equilibrium measurement is confounded by hydrolysis.

The Stability Hazard: Acid Hydrolysis

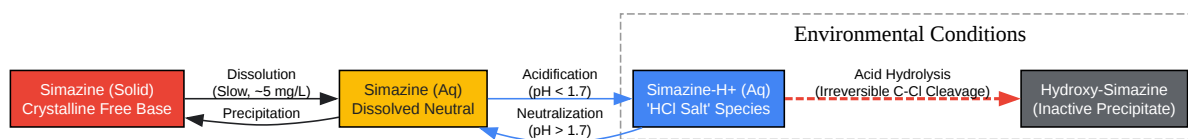
The "HCl salt" of Simazine is effectively a precursor to degradation. In the presence of protons (H⁺), the electron-deficient triazine ring becomes susceptible to nucleophilic attack by water, displacing the chlorine atom.

Reaction: Simazine-Cl + H₂O $\xrightarrow{-(H^+)}$ Hydroxy-Simazine + HCl[1]

- Hydroxy-Simazine Solubility: Insoluble and herbicidally/pharmacologically inactive.[1]
- Kinetics: Hydrolysis half-life decreases logarithmically as pH drops.[1] At pH 1 (required for salt formation), degradation occurs within days/hours depending on temperature.[1]

Visualizing the Pathway

The following diagram illustrates the competing equilibria: Dissolution (Solubility) vs. Degradation (Hydrolysis).[1]



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Figure 1: The solubility-stability equilibrium. Note that the protonated state (blue) is the gateway to irreversible degradation (grey).

Experimental Protocols

Protocol: Determination of Apparent Solubility vs. pH

Use this protocol to validate the pKa-dependent solubility profile while monitoring for degradation.[1]

Reagents:

- Simazine Reference Standard (>99%).[1]
- Buffers: Citrate (pH 3), Acetate (pH 5), Phosphate (pH 7), 0.1 N HCl (pH 1).[1]
- HPLC Mobile Phase: Acetonitrile/Water (60:40).[1]

Workflow:

- Preparation: Weigh 50 mg of Simazine into four separate 20 mL scintillation vials.
- Solvent Addition: Add 10 mL of the respective buffer/acid to each vial.
- Equilibration: Shake at 25°C for only 4 hours.

- Expert Note: Standard solubility protocols call for 24-48 hours.[1] Due to Simazine's instability at pH 1, a shorter duration is required to measure "kinetic solubility" before significant hydrolysis occurs.
- Filtration: Filter aliquots through 0.45 µm PTFE filters immediately.
- Analysis (HPLC-UV):
 - Column: C18 Reverse Phase.[1]
 - Wavelength: 220 nm.[1]
 - Crucial Step: Monitor for the appearance of the Hydroxy-simazine peak (elutes earlier than Simazine due to higher polarity).[1]
- Calculation: Correct the Simazine area count if degradation products are >1%.

Protocol: Salt Formation Attempt (Negative Control)

This protocol demonstrates why Simazine HCl is not a viable solid.[1]

- Dissolve 100 mg Simazine in 5 mL Chloroform.
- Bubble anhydrous HCl gas through the solution or add 1.0 M HCl in Ether.
- Observation: A white precipitate may form initially (Simazine HCl).[1]
- Isolation: Filter the solid and attempt to dry under vacuum.
- Result: Upon exposure to ambient moisture, the salt will likely disproportionate (releasing HCl gas) or hydrolyze, reverting to the free base or degrading. This confirms the salt's lack of utility in solid dosage forms.

Implications for Development

- Formulation: Do not attempt to formulate Simazine as a hydrochloride salt to improve solubility. It will lead to shelf-life failure.[1]

- Bioavailability: Solubility enhancement must be achieved via cosolvents (PEG, Ethanol) or surfactants (Tween 80), not pH manipulation.[1]
- Analysis: When analyzing Simazine residues in acidic matrices (e.g., soil extracts), neutralize immediately after extraction to prevent artifactual degradation.[1]

References

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Sources

- 1. Simazine - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org)
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